N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a ketone or aldehyde.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring with the trifluoromethyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound has potential applications as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the trifluoromethyl group in N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety profiles in therapeutic applications.
Properties
Molecular Formula |
C15H13F3N4O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H13F3N4O2S/c1-8-20-21-14(25-8)19-13(24)9-5-12(23)22(7-9)11-4-2-3-10(6-11)15(16,17)18/h2-4,6,9H,5,7H2,1H3,(H,19,21,24) |
InChI Key |
FWWJDOCQQHNTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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